REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[CH:4]1[C:9]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:8][CH:7]=[C:6](N)[CH:5]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:26]=[O:27]>>[CH:12]1[C:11]([CH2:10][C:9]2[CH:8]=[CH:7][C:6]([N:1]=[C:2]=[O:3])=[CH:5][CH:4]=2)=[CH:16][CH:15]=[C:14]([N:17]=[C:26]=[O:27])[CH:13]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:2]=[O:3] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing lignocellulose
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[CH:4]1[C:9]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:8][CH:7]=[C:6](N)[CH:5]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:26]=[O:27]>>[CH:12]1[C:11]([CH2:10][C:9]2[CH:8]=[CH:7][C:6]([N:1]=[C:2]=[O:3])=[CH:5][CH:4]=2)=[CH:16][CH:15]=[C:14]([N:17]=[C:26]=[O:27])[CH:13]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:2]=[O:3] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing lignocellulose
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[CH:4]1[C:9]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:8][CH:7]=[C:6](N)[CH:5]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:26]=[O:27]>>[CH:12]1[C:11]([CH2:10][C:9]2[CH:8]=[CH:7][C:6]([N:1]=[C:2]=[O:3])=[CH:5][CH:4]=2)=[CH:16][CH:15]=[C:14]([N:17]=[C:26]=[O:27])[CH:13]=1.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:2]=[O:3] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing lignocellulose
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |